molecular formula C13H11BrOZn B14895597 2-(BenZyloxy)phenylZinc bromide

2-(BenZyloxy)phenylZinc bromide

Cat. No.: B14895597
M. Wt: 328.5 g/mol
InChI Key: FJHXJNXLVDNZPD-UHFFFAOYSA-M
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Description

2-(Benzyloxy)phenylzinc bromide is an organozinc reagent characterized by a phenyl ring substituted with a benzyloxy group at the ortho position and a zinc bromide moiety. Organozinc compounds like this are pivotal in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and compatibility with diverse functional groups .

Properties

Molecular Formula

C13H11BrOZn

Molecular Weight

328.5 g/mol

IUPAC Name

bromozinc(1+);phenylmethoxybenzene

InChI

InChI=1S/C13H11O.BrH.Zn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-9H,11H2;1H;/q-1;;+2/p-1

InChI Key

FJHXJNXLVDNZPD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Benzyloxy)phenylzinc bromide typically involves the reaction of 2-(benzyloxy)phenyl bromide with zinc in the presence of a suitable solvent. One common method is to use tetrahydrofuran (THF) as the solvent and to carry out the reaction under an inert atmosphere to prevent oxidation. The reaction is usually initiated by the addition of a small amount of iodine or a similar activator to facilitate the formation of the organozinc compound.

Industrial Production Methods

While specific industrial production methods for 2-(Benzyloxy)phenylzinc bromide are not well-documented, the general principles of organozinc compound synthesis apply. Industrial production would likely involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: It can be reduced to form benzyl alcohol derivatives.

    Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Palladium catalysts are often employed in cross-coupling reactions, with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to facilitate the reaction.

Major Products

    Oxidation: Phenols and quinones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various biaryl compounds, depending on the coupling partner used.

Scientific Research Applications

2-(Benzyloxy)phenylzinc bromide has several applications in scientific research:

    Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.

    Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of fine chemicals and materials science applications.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)phenylzinc bromide in cross-coupling reactions involves the formation of a palladium complex with the organozinc compound. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide coupling partner.

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Functional Groups Primary Applications
2-(Benzyloxy)phenylzinc bromide C₁₃H₁₁BrOZn Not provided ~303.5 (estimated) Benzyloxy, ZnBr Organometallic synthesis
Benzoyl bromide () C₇H₅BrO 618-32-6 185.02 Benzoyl, Br Acylating agent, organic synthesis
Methyl 2-[2-(benzyloxy)phenyl]-2-diazoacetate () C₁₇H₁₄N₂O₃ Not provided ~294.3 (estimated) Benzyloxy, diazo, ester Precursor for cyclopropanation or carbene insertion
2-[4-(Benzyloxy)phenyl]ethanamine hydrochloride () C₁₅H₁₈ClNO Not provided ~263.8 (estimated) Benzyloxy, amine, HCl salt Pharmaceutical intermediate

Key Observations:

Zinc vs. Non-Metal Centers: Unlike benzoyl bromide (a simple acyl bromide) or the diazoacetate (a carbon-centered electrophile), 2-(benzyloxy)phenylzinc bromide contains a zinc center, enabling nucleophilic reactivity critical for cross-coupling .

Substituent Positioning : The benzyloxy group in the target compound is ortho-substituted, whereas 2-[4-(benzyloxy)phenyl]ethanamine hydrochloride features a para-substituted benzyloxy group, affecting steric and electronic properties .

Reactivity Profiles :

  • Benzoyl bromide is highly electrophilic, reacting with nucleophiles (e.g., alcohols, amines) to form esters or amides .
  • The diazoacetate in participates in cyclopropanation via carbene intermediates .
  • The zinc reagent likely undergoes transmetallation with palladium or nickel catalysts to form carbon-carbon bonds.

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